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molecular formula C14H18F2N2O3 B8514605 Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate

Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate

Cat. No. B8514605
M. Wt: 300.30 g/mol
InChI Key: AGUFIQRQMDWEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648200B2

Procedure details

Dissolve ethyl 2-(difluoromethyl)-5-{[(2-methylpropanoyl)amino]methyl}pyridine-3-carboxylate (414 g, 1.38 mol, 1.0 equiv) in 1,4-dioxane (4.97 L). Add water (2.48 L) and lithium hydroxide (125.6 g, 2.96 mol, 2.5 equiv); then stir the resulting mixture for 60 min at room temperature. Concentrate the 1,4-dioxane solution to ½ volume under reduced pressure, and add hydrochloric acid (5 N, 1.16 L, 5.79 mol, 4.2 equiv) slowly to maintain temperature at less than 20° C. until the pH is 2. Collect the solids by filtration; air dry for 18 hours; and then in a vacuum oven at 40° C. for 18 hours to give a white solid, (355.4 g, 94.7% yield). MS (m/z) 303 (M+1).
Quantity
4.97 L
Type
solvent
Reaction Step One
Name
Quantity
2.48 L
Type
reactant
Reaction Step Two
Quantity
125.6 g
Type
reactant
Reaction Step Three
Quantity
1.16 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:21])[C:3]1[C:8]([C:9]([O:11]CC)=[O:10])=[CH:7][C:6]([CH2:14][NH:15][C:16](=[O:20])[CH:17]([CH3:19])[CH3:18])=[CH:5][N:4]=1.O.[OH-].[Li+].Cl>O1CCOCC1>[F:21][CH:2]([F:1])[C:3]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]([CH2:14][NH:15][C:16](=[O:20])[CH:17]([CH3:19])[CH3:18])=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
414 g
Type
reactant
Smiles
FC(C1=NC=C(C=C1C(=O)OCC)CNC(C(C)C)=O)F
Name
Quantity
4.97 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.48 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
125.6 g
Type
reactant
Smiles
[OH-].[Li+]
Step Four
Name
Quantity
1.16 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stir the resulting mixture for 60 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the 1,4-dioxane solution
TEMPERATURE
Type
TEMPERATURE
Details
to maintain temperature at less than 20° C. until the pH is 2
CUSTOM
Type
CUSTOM
Details
Collect the solids
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
air dry for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
and then in a vacuum oven at 40° C. for 18 hours to give a white solid, (355.4 g, 94.7% yield)
Duration
18 h

Outcomes

Product
Details
Reaction Time
60 min
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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